molecular formula C21H23NO3 B12987067 (9H-Fluoren-9-yl)methyl (R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

(9H-Fluoren-9-yl)methyl (R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B12987067
M. Wt: 337.4 g/mol
InChI Key: VKDATHXGEFHLJK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage. The presence of a hydroxyethyl group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the fluorenylmethyl group through a nucleophilic substitution reaction. The hydroxyethyl group is then introduced via an alkylation reaction. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced fluorenyl derivative.

    Substitution: Formation of substituted fluorenylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it valuable in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups.

    (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate methyl ester: Similar structure but with a methyl ester group.

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate lies in its combination of a fluorenyl group, a hydroxyethyl group, and a pyrrolidine ring. This combination allows for a wide range of chemical reactions and interactions, making it valuable in various fields of research.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2/t15-/m1/s1

InChI Key

VKDATHXGEFHLJK-OAHLLOKOSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.